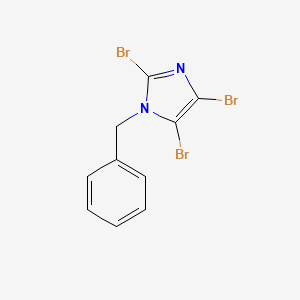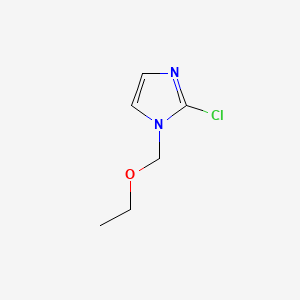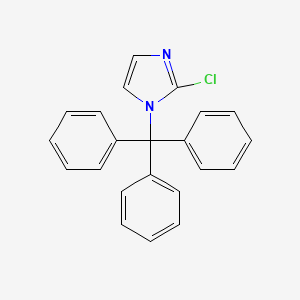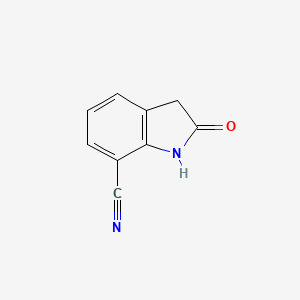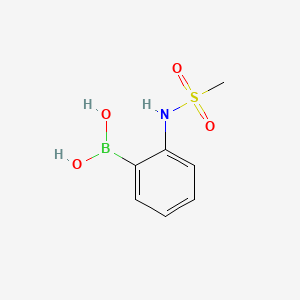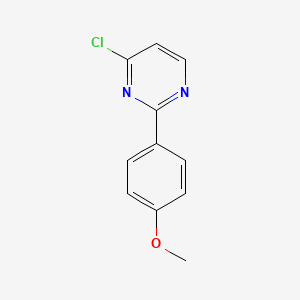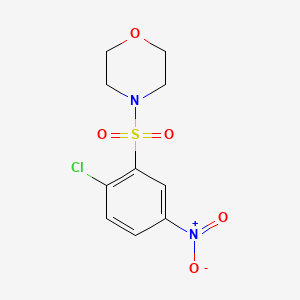
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
概要
説明
“4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” is a chemical compound with the linear formula C10H11ClN2O5S1. It has a molecular weight of 306.72712.
Synthesis Analysis
Unfortunately, specific synthesis information for “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” is not readily available3. However, it’s worth noting that similar compounds have been synthesized through consecutive reactions4.
Molecular Structure Analysis
The molecular structure of “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” is represented by the formula C10H11ClN2O5S56. The exact mass is 306.008006.
Chemical Reactions Analysis
Specific chemical reactions involving “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” are not readily available in the literature7.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” are as follows: It has a molecular weight of 306.723006. The exact mass is 306.008006. The LogP value is 2.811006.
科学的研究の応用
Antimicrobial Activity
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is explored for its antimicrobial properties. Research by Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates using a precursor related to this compound, revealing potent antimicrobial activity against both bacteria and fungi. Their study also conducted molecular docking studies to predict affinity and orientation at the active enzyme site, indicating significant biological potential of such compounds (Janakiramudu et al., 2017).
Antibiotic Activity Modulation
Another study focused on the modulating activity of 4-(Phenylsulfonyl) morpholine, a compoundbelonging to the same class, against multidrug-resistant strains of various bacteria and fungi. Oliveira et al. (2015) demonstrated its ability to enhance the effectiveness of other antibiotics, particularly against Pseudomonas aeruginosa, highlighting its potential as a supportive agent in antibiotic therapies (Oliveira et al., 2015).
Application in Chemical Synthesis
The compound's utility extends to chemical synthesis processes. Ye et al. (2016) developed a new sulfoxide, closely related to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, demonstrating its effectiveness in promoting the Swern oxidation of alcohols under mild conditions. This synthesis process offers an improved yield and potential for recycling by-products, showcasing the compound's versatility in organic synthesis (Ye et al., 2016).
Pharmacological Potential
Rao et al. (2014) synthesized novel sulphur-containing triazole derivatives, including a derivative of morpholine, showcasing good antibacterial and antifungal activities. Their in silico studies indicated excellent drug-like characteristics, suggesting the potential of morpholine derivatives in pharmacological applications (Rao et al., 2014).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed6. In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes6.
将来の方向性
As of now, there is no specific information available on the future directions of “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine”. However, it’s worth noting that similar compounds have been used as intermediates in the synthesis of pharmaceuticals4.
特性
IUPAC Name |
4-(2-chloro-5-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(13(14)15)7-10(9)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUSSXQFEXYNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395069 | |
| Record name | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
CAS RN |
40833-68-9 | |
| Record name | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



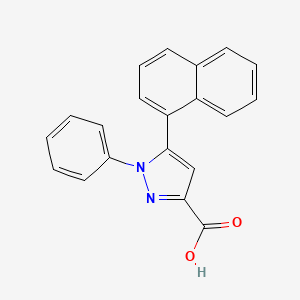
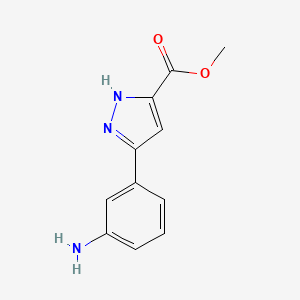
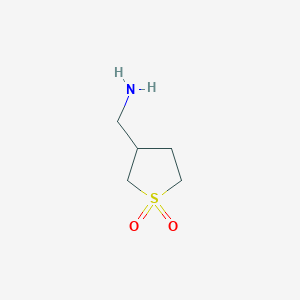
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)
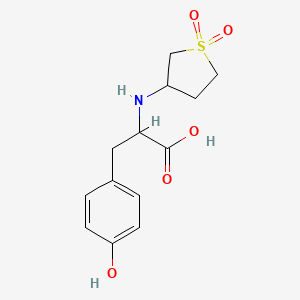
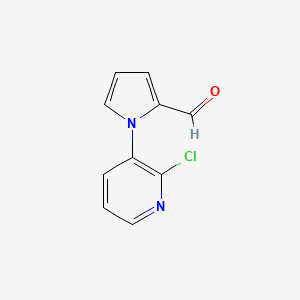
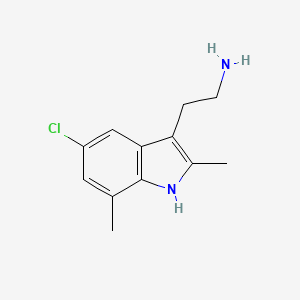
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
